Product packaging for N-Acetylcysteinamide(Cat. No.:CAS No. 10061-64-0)

N-Acetylcysteinamide

Cat. No.: B239191
CAS No.: 10061-64-0
M. Wt: 162.21 g/mol
InChI Key: UJCHIZDEQZMODR-SCSAIBSYSA-N
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Description

N-Acetylcysteinamide (NACA), also known as N-Acetylcysteine amide, is a thiol antioxidant and amide derivative of N-acetylcysteine (NAC) with the molecular formula C5H10N2O2S and a molar mass of 162.21 g·mol⁻¹ . It is recognized for its significantly enhanced bioavailability and superior permeability across cell membranes and the blood-brain barrier compared to its parent compound, making it a valuable tool in neurological and oxidative stress research . Its primary research value lies in its role as a precursor to glutathione (GSH), the body's primary endogenous antioxidant . By donating cysteine, NACA effectively replenishes intracellular glutathione levels, which helps to neutralize reactive oxygen species (ROS), reduce oxidative stress, and prevent induced cell damage and apoptosis . The mechanism also involves direct scavenging of oxidants and reduction of lipid peroxidation . In vitro studies demonstrate its utility in protecting human brain microvascular endothelial cells from methamphetamine-induced cell death and in reducing ROS levels in H9c2 cells treated with doxorubicin . In vivo, NACA has been shown to improve cortical sparing and functional outcomes, reduce oxidative stress, and maintain mitochondrial glutathione content and bioenergetics following traumatic brain injury in rat models . Researchers value this compound for its potential applications in studies concerning neuroprotection, mitochondrial function, and conditions characterized by elevated oxidative stress. This product is intended for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O3S B239191 N-Acetylcysteinamide CAS No. 10061-64-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10061-64-0

Molecular Formula

C9H7ClN2O3S

Molecular Weight

162.21 g/mol

IUPAC Name

(2S)-2-acetamido-3-sulfanylpropanamide

InChI

InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m1/s1

InChI Key

UJCHIZDEQZMODR-SCSAIBSYSA-N

SMILES

CC(=O)NC(CS)C(=O)N

Isomeric SMILES

CC(=O)N[C@H](CS)C(=O)N

Canonical SMILES

CC(=O)NC(CS)C(=O)N

Synonyms

2-acetamido-3-mercapto-L-propionamide
N-Acetylcysteinamide
N-Acetylcysteine amide

Origin of Product

United States

Preclinical Pharmacokinetic and Biodistribution Profiles of N Acetylcysteinamide

Enhanced Cellular and Subcellular Membrane Permeability

A primary advantage of N-Acetylcysteinamide over its parent compound, N-acetylcysteine, lies in its significantly enhanced ability to permeate biological membranes. This improved permeability is attributed to its modified chemical structure, which increases its lipophilicity and alters its charge characteristics at physiological pH.

Mechanisms of Cell Membrane Translocation

N-Acetylcysteine (NAC) possesses a negatively charged carboxyl group at physiological pH, which impedes its passive transport across the lipid bilayer of cell membranes nih.govrjptonline.org. In contrast, this compound (NACA) features an amide modification of this carboxyl group. This structural alteration neutralizes the negative charge, thereby significantly enhancing its lipophilicity and facilitating more efficient passage across cellular membranes rjptonline.orgnacuity.comontosight.ainih.govmdpi.com. Preclinical investigations suggest that these modifications lead to a more direct and effective cellular uptake compared to NAC nih.gov.

Mitochondrial Membrane Permeation

Beyond cellular membranes, this compound has demonstrated a notable capacity to permeate mitochondrial membranes mdpi.com. This characteristic is crucial for its proposed mechanisms of action, which often involve influencing cellular redox status and glutathione (B108866) synthesis within the mitochondria, organelles central to cellular energy production and oxidative stress regulation mdpi.commdpi.com.

Blood-Brain Barrier Penetration Capabilities

One of the most significant preclinical findings regarding this compound is its ability to cross the blood-brain barrier (BBB) effectively. Unlike NAC, which exhibits limited BBB permeability nih.govfrontiersin.org, NACA's increased lipophilicity and altered charge confer a superior capacity to traverse this protective physiological barrier nacuity.comontosight.ainih.govmdpi.comfrontiersin.orgnih.gov. Preclinical studies in animal models have shown that NACA can cross both the BBB and blood-retinal barriers nacuity.com. This enhanced central nervous system (CNS) penetration is considered a key advantage for therapeutic applications targeting neurological disorders ontosight.ainih.govmdpi.comfrontiersin.orgnih.govneuronasal.com. Research in mice has indicated that NACA demonstrates higher bioavailability in the CNS compared to NAC due to its effective BBB crossing mdpi.com. Furthermore, limited research suggests that significant levels of NACA are detectable in the brain following oral and intraperitoneal administration, in contrast to NAC frontiersin.org.

Metabolism and Conversion to N-Acetylcysteine in Preclinical Systems

This compound is understood to function as a prodrug, undergoing rapid metabolism to N-acetylcysteine (NAC) following its administration mdpi.commdpi.com. This conversion is a key step in its proposed therapeutic pathway, as the released NAC then participates in cellular processes, such as glutathione biosynthesis mdpi.commdpi.com. This metabolic conversion allows NACA to serve as a more bioavailable source of cysteine for intracellular pathways compared to direct NAC administration.

Systemic Bioavailability in Non-Human Models

Preclinical pharmacokinetic studies have reported favorable bioavailability profiles for this compound in animal models. In mice, NACA has demonstrated high bioavailability, with one study indicating approximately 60% bioavailability mdpi.com. Comparative pharmacokinetic studies in mice have shown that AD4/NACA exhibits higher bioavailability than NAC mdpi.com. This improved systemic bioavailability, coupled with its enhanced tissue penetration, positions NACA as a promising derivative for preclinical evaluation in various disease models.

Mechanisms of Action at the Molecular and Cellular Level

Modulation of Oxidative Stress Pathways

N-Acetylcysteamide has demonstrated significant protective effects in biological systems by mitigating oxidative stress. dovepress.comnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a contributing factor to cellular damage and the pathology of numerous conditions. NACA confers protection by attenuating this stress through both direct and indirect antioxidant actions. dovepress.comrndsystems.commdpi.com Its efficacy has been particularly noted in models of traumatic brain injury, where it reduces oxidative damage and preserves cellular function. dovepress.commdpi.com

Direct Reactive Oxygen Species Scavenging Activity

As a thiol-containing compound, N-Acetylcysteamide possesses the ability to directly neutralize reactive oxygen species. frontiersin.org The thiol group (-SH) is a key functional component that can react with and scavenge various ROS, thereby mitigating their damaging effects on cellular components like proteins, lipids, and nucleic acids. This direct scavenging is an important first line of defense, although much of NACA's profound antioxidant effect is also attributed to its influence on the endogenous glutathione (B108866) system. frontiersin.orgmdpi.com

Indirect Antioxidant Effects via Glutathione System

The most significant of NACA's antioxidant mechanisms is its role in supporting and enhancing the intracellular glutathione (GSH) system. Glutathione is the most abundant non-protein thiol in cells and is considered the master antioxidant, crucial for maintaining cellular redox homeostasis. frontiersin.orgmdpi.com NACA exerts its indirect effects by serving as a highly efficient precursor for glutathione synthesis and by helping to maintain the optimal balance between its reduced (GSH) and oxidized (GSSG) forms. rndsystems.commdpi.com

N-Acetylcysteamide is a potent glutathione precursor. rndsystems.comtocris.com After crossing the cell membrane, it is hydrolyzed to yield cysteine, the rate-limiting amino acid for the synthesis of glutathione. mdpi.com Due to its superior membrane permeability compared to its parent compound NAC, NACA is more effective at replenishing depleted intracellular glutathione stores. frontiersin.orgdovepress.com In one model of intracellular oxidation in human red blood cells, NACA was found to be significantly more effective than NAC, restoring 91% of endogenous glutathione compared to only 15% restored by NAC. frontiersin.orgfrontiersin.org This highlights NACA's enhanced capability to support the de novo synthesis of glutathione, particularly under conditions of oxidative stress where GSH levels are depleted. frontiersin.orgdovepress.com

The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox balance and oxidative stress. creative-proteomics.com In healthy cells, this ratio is typically very high (often exceeding 100:1), indicating a healthy, reduced cellular environment. acib.at A key mechanism of N-Acetylcysteamide is its ability to directly reduce GSSG back to its active GSH form, a reaction that can occur even in the absence of the enzyme glutathione peroxidase. rndsystems.comtocris.com By both replenishing the total glutathione pool and actively reducing the oxidized form, NACA effectively improves the GSH/GSSG ratio, thereby restoring a healthy redox state within the cell.

N-Acetylcysteamide has been shown to bolster the body's enzymatic antioxidant defenses. Research demonstrates that treatment with NACA can significantly increase the activity of key antioxidant enzymes. In a mouse model of traumatic brain injury, NACA administration led to enhanced activity of both superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). dovepress.comnih.gov SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide, while GPx is responsible for reducing hydrogen peroxide and lipid hydroperoxides, using reduced glutathione as a cofactor. dovepress.comnih.gov Other studies have noted that NACA treatment can increase levels of manganese superoxide dismutase, a form of the enzyme located within the mitochondria. frontiersin.orgfrontiersin.org

Table 1: Effect of N-Acetylcysteamide (NACA) on Antioxidant Enzyme Activity in a Mouse Model of Traumatic Brain Injury (TBI) dovepress.comnih.gov
EnzymeTBI + Vehicle Group (Activity U/mgprot)TBI + NACA Group (Activity U/mgprot)Outcome
Superoxide Dismutase (SOD)~125~175Significant Enhancement
Glutathione Peroxidase (GPx)~40~60Significant Enhancement

Attenuation of Lipid Peroxidation

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Malondialdehyde (MDA) is a well-established biomarker for this process. Research has shown that N-Acetylcysteamide treatment effectively attenuates lipid peroxidation. dovepress.comnih.gov In studies on traumatic brain injury, animals treated with NACA exhibited significantly lower levels of MDA compared to untreated groups, indicating a marked reduction in lipid peroxidation and preservation of cell membrane integrity. dovepress.comnih.gov

Table 2: Effect of N-Acetylcysteamide (NACA) on Lipid Peroxidation Marker in a Mouse Model of Traumatic Brain Injury (TBI) dovepress.comnih.gov
BiomarkerTBI + Vehicle Group (nmol/mgprot)TBI + NACA Group (nmol/mgprot)Outcome
Malondialdehyde (MDA)~2.5~1.5Significant Reduction

Regulation of Cellular Redox Signaling Pathways

N-Acetylcysteina­mide (NACA) is a thiol-containing antioxidant that exhibits significant influence over cellular redox signaling pathways. Its unique chemical structure, featuring an amide group instead of a carboxylic acid, enhances its lipophilicity and cell permeability compared to its precursor, N-acetylcysteine (NAC). This allows for more efficient entry into cells to participate in redox modulation.

Influence on S-glutathionylation and Protein Thiolation

NACA plays a crucial role in maintaining intracellular thiol pools, primarily by replenishing levels of reduced glutathione (GSH), a key cellular antioxidant. sigmaaldrich.comnih.gov The compound readily crosses cell membranes and can directly interact with oxidized glutathione (GSSG) in a thiol-disulfide exchange reaction, thereby regenerating GSH. nih.gov This mechanism is fundamental to its protective effects against oxidative stress.

The process of S-glutathionylation is a reversible post-translational modification where GSH forms a mixed disulfide with a cysteine residue on a protein. This modification is a critical component of redox signaling and protects protein thiols from irreversible oxidation. By ensuring a high intracellular GSH/GSSG ratio, NACA indirectly influences the S-glutathionylation landscape, protecting critical proteins involved in signaling and metabolism. nih.govfrontiersin.org While direct studies on NACA's specific impact on the S-glutathionylome are emerging, its ability to restore GSH suggests a significant regulatory role in this process, preventing aberrant protein function and aggregation under oxidative conditions. nih.gov

Activation of Sirtuin 3 (SIRT3) Deacetylase

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that governs mitochondrial function and adaptive responses to stress. thno.orgfrontiersin.org Research on the related compound N-acetylcysteine (NAC) has demonstrated a clear link between its administration and the activation of the SIRT3 pathway. mdpi.comnih.gov For instance, studies have shown that NAC treatment can enhance the expression of SIRT3 and its upstream regulators, leading to the deacetylation and activation of mitochondrial target proteins like superoxide dismutase 2 (SOD2). nih.govmdpi.com This activation is associated with improved mitochondrial integrity and reduced oxidative damage.

In a study involving a cardiorenal syndrome model, NAC administration increased SIRT3 levels in the heart. mdpi.com This effect was linked to the preservation of mitochondrial bioenergetics and a decrease in acetylated lysines within the mitochondria. mdpi.com While these findings are for NAC, the potent antioxidant and GSH-restoring capabilities of NACA suggest it may exert similar effects on the SIRT3 pathway, a promising area for future investigation.

Modulation of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Levels

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme for cellular redox reactions and a required substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.gov The balance of the NAD+ pool is critical for metabolic homeostasis and cellular health. Studies on N-acetylcysteine (NAC) have indicated that it can positively influence NAD+ levels. In a model of cardiorenal syndrome, NAC treatment was shown to increase the levels of NAD+ in heart mitochondria, which correlated with improved mitochondrial function and reduced oxidative stress. mdpi.com

The proposed mechanism for this effect involves both direct and indirect actions. By bolstering the antioxidant capacity of the cell, particularly by replenishing glutathione, NAC can reduce the activity of NAD(P)H oxidases, which are significant consumers of NAD(P)H and producers of reactive oxygen species (ROS). jinfiniti.com By quenching ROS, the demand on DNA repair enzymes like PARPs, which consume large amounts of NAD+, may also be lessened. Although direct evidence for NACA's role in NAD+ modulation is still being established, its superior bioavailability and antioxidant efficacy suggest it could be a potent regulator of the cellular NAD+ pool. biostacklabs.comunimi.it

Interaction with Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38/JNK Signaling)

Mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are critical regulators of cellular responses to stress, inflammation, and apoptosis. Aberrant activation of these pathways is implicated in various pathologies. The antioxidant N-acetylcysteine (NAC) has been extensively shown to inhibit the activation of p38 and JNK signaling. frontiersin.orgplos.org In human keratinocytes, NAC pretreatment effectively inhibited the phosphorylation and activation of p38, JNK, and ERK in response to an oxidative challenge. plos.org Similar inhibitory effects on TNF-α-induced p38 MAP kinase activation have been observed in human pulmonary vascular endothelial cells. nih.gov

While specific data on NACA's interaction with MAPK pathways is less extensive, its known anti-inflammatory properties strongly suggest a modulatory role. sigmaaldrich.com Given that NACA is a more bioavailable derivative of NAC, it is hypothesized to exert at least equivalent, if not superior, inhibitory effects on stress-activated kinase pathways like p38 and JNK, thereby contributing to its cytoprotective actions.

Table 1: Effect of N-acetylcysteine (NAC) on MAPK Pathway Activation in Human Keratinocytes

KinaseTreatment GroupActivation StatusReference
Phospho-Akt Cr(VI) aloneActivated plos.org
NAC + Cr(VI)Inhibited plos.org
Phospho-p38 Cr(VI) aloneActivated plos.org
NAC + Cr(VI)Inhibited plos.org
Phospho-JNK Cr(VI) aloneActivated plos.org
NAC + Cr(VI)Inhibited plos.org

Impact on NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. mdpi.com The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many compounds. N-Acetylcysteina­mide has demonstrated clear inhibitory effects on NF-κB activation. sigmaaldrich.comdbpia.co.kr

In a study using a model of perinatal asphyxia in newborn pigs, animals treated with NACA showed significantly reduced activation of NF-κB in the prefrontal cortex compared to the placebo group. nih.gov This was measured by a decrease in the phosphorylated form of the p65 subunit of NF-κB. nih.gov The reduction in NF-κB activation correlated with a lower protein concentration of the inflammatory cytokine IL-1β. nih.gov These findings highlight NACA's ability to penetrate the blood-brain barrier and exert potent anti-inflammatory effects by directly modulating this key signaling pathway.

Table 2: Effect of N-Acetylcysteina­mide (NACA) on NF-κB Activation in Newborn Pig Cortex

ParameterPlacebo Control GroupNACA-Treated Groupp-valueReference
NF-κB Activation (fold-change) 16.0 ± 13.55.2 ± 4.3p = 0.02 nih.gov
IL-1β Protein Conc. (pg/mg) 16.8 ± 10.58.8 ± 3.9p = 0.02 nih.gov

Modulation of Mitochondrial Function and Dynamics

Mitochondria are central to cellular energy production, redox signaling, and apoptosis. Mitochondrial dysfunction is a hallmark of oxidative stress-related diseases. The protective effects of N-acetylcysteine (NAC) on mitochondria are well-documented. NAC helps maintain mitochondrial function by preserving mitochondrial membrane potential, increasing the activities of mitochondrial complexes, and preventing permeability transition pore opening, which can lead to apoptosis. scispace.com

Furthermore, NAC influences mitochondrial dynamics—the balance between mitochondrial fusion and fission. mdpi.com Under stress conditions, there is often a shift towards fission, leading to fragmented mitochondria. Studies have shown that NAC can counteract this shift, for example by increasing the expression of the mitochondrial fusion protein Optic Atrophy 1 (OPA1). amegroups.org This helps maintain a healthy, interconnected mitochondrial network. In a model of temporal lobe epilepsy, NAC was found to improve the balance of mitochondrial dynamics, an effect linked to its neuroprotective role. scispace.com

As a superior cell-permeating thiol, NACA is expected to provide robust protection to mitochondria. nih.gov By efficiently replenishing mitochondrial glutathione stores, NACA can directly shield these organelles from oxidative damage, preserving their structural integrity and functional capacity. nih.govmdpi.com

Preservation and Improvement of Mitochondrial Bioenergetics

N-Acetylcysteamide has demonstrated a significant capacity to preserve and improve mitochondrial bioenergetics, particularly in the context of acute cellular stress. Following traumatic injuries, such as spinal cord injury (SCI), mitochondrial function is severely compromised. Research in a rat model of contusion SCI has shown that NACA treatment can significantly maintain mitochondrial respiration. nih.govnih.gov

A study by Patel et al. (2014) revealed that compromised total mitochondrial bioenergetics following acute SCI were significantly improved with NACA treatment in a dose-dependent manner. nih.govnih.gov The administration of NACA was found to maintain mitochondrial respiration rates, with the most significant effects observed for total, synaptic, and non-synaptic mitochondria at specific dosages. nih.govnih.gov This preservation of mitochondrial energy production is a critical aspect of NACA's neuroprotective effects.

Table 1: Effect of N-Acetylcysteamide (NACA) on Mitochondrial Respiration in a Rat Model of Spinal Cord Injury

Mitochondrial Population Treatment Group State III Respiration (pmol/min/µg protein) Percentage of Naive Control
Total Mitochondria Naive 165.8 ± 8.7 100%
Vehicle + SCI 85.3 ± 5.2 51.5%
NACA (75 mg/kg) + SCI 112.4 ± 6.1* 67.8%
NACA (150 mg/kg) + SCI 135.7 ± 7.9* 81.8%
NACA (300 mg/kg) + SCI 158.2 ± 9.3* 95.4%
Synaptic Mitochondria Naive 142.1 ± 10.1 100%
Vehicle + SCI 78.9 ± 6.5 55.5%
NACA (300 mg/kg) + SCI 125.6 ± 8.8* 88.4%
Non-synaptic Mitochondria Naive 188.4 ± 12.3 100%
Vehicle + SCI 99.2 ± 7.4 52.6%
NACA (300 mg/kg) + SCI 167.5 ± 11.2* 88.9%

*p<0.05 compared to Vehicle + SCI. Data adapted from Patel et al., 2014. nih.gov

Regulation of Mitochondrial Reactive Oxygen Species Production

While N-Acetylcysteamide is a known precursor to the antioxidant glutathione (GSH), specific studies detailing its direct regulation of mitochondrial reactive oxygen species (ROS) production are limited. However, by maintaining mitochondrial GSH levels, NACA indirectly contributes to the detoxification of ROS within the mitochondria. nih.govnih.gov The replenishment of the mitochondrial GSH pool is crucial for mitigating oxidative damage to mitochondrial components, including DNA, proteins, and lipids. Further research is needed to fully elucidate the direct effects of NACA on mitochondrial ROS production machinery.

Impact on Mitochondrial Membrane Potential

The impact of N-Acetylcysteamide on mitochondrial membrane potential (ΔΨm) is an area that requires more dedicated investigation. The preservation of mitochondrial bioenergetics and complex activities by NACA, as observed in studies, suggests a stabilizing effect on the ΔΨm. nih.gov A healthy mitochondrial membrane potential is essential for ATP synthesis and is a key indicator of mitochondrial health. nih.govionbiosciences.comspringernature.com Loss of ΔΨm is a critical event in the pathway to cell death. nih.gov Given NACA's ability to support mitochondrial function, it is plausible that it helps maintain the integrity of the mitochondrial membrane potential, although direct experimental evidence is not yet abundant in the scientific literature.

Influence on Mitochondrial Complex Activities

N-Acetylcysteamide has been shown to have a positive influence on the activities of mitochondrial respiratory chain complexes, which are often impaired in pathological conditions. In the context of spinal cord injury, the activities of key mitochondrial enzymes such as NADH dehydrogenase (Complex I), cytochrome c oxidase (Complex IV), and pyruvate (B1213749) dehydrogenase complex (PDHC) are significantly decreased. nih.gov

Treatment with NACA has been demonstrated to significantly improve the activities of these crucial enzymes. nih.gov For instance, in synaptic mitochondria from a spinal cord injury model, a 300 mg/kg dose of NACA significantly improved the activities of all three measured enzymes (Complex I, Complex IV, and PDHC). nih.gov In non-synaptic mitochondria, the same dosage also led to a significant improvement in the activities of these enzymes. nih.gov This restoration of mitochondrial complex activity is fundamental to NACA's ability to preserve mitochondrial bioenergetics.

Table 2: Effect of N-Acetylcysteamide (NACA) on Mitochondrial Enzyme Complex Activities in a Rat Model of Spinal Cord Injury

Mitochondrial Population Enzyme Complex Treatment Group Activity (% of Naive Control)
Synaptic Mitochondria Complex I Vehicle + SCI 58.2 ± 4.1
NACA (300 mg/kg) + SCI 89.5 ± 6.3*
Complex IV Vehicle + SCI 61.7 ± 5.5
NACA (300 mg/kg) + SCI 92.1 ± 7.8*
PDHC Vehicle + SCI 55.9 ± 4.9
NACA (300 mg/kg) + SCI 85.3 ± 7.1*
Non-synaptic Mitochondria Complex I Vehicle + SCI 63.4 ± 5.2
NACA (300 mg/kg) + SCI 91.8 ± 8.0*
Complex IV Vehicle + SCI 65.1 ± 6.0
NACA (300 mg/kg) + SCI 94.6 ± 8.5*
PDHC Vehicle + SCI 59.8 ± 5.3
NACA (300 mg/kg) + SCI 88.2 ± 7.7*

*p<0.05 compared to Vehicle + SCI. Data adapted from Patel et al., 2014. nih.gov

Modulation of Mitochondrial Quality Control Mechanisms (e.g., OPA1-mediated)

The role of N-Acetylcysteamide in modulating mitochondrial quality control mechanisms, such as those mediated by Optic Atrophy 1 (OPA1), is an emerging area of research. OPA1 is a key protein involved in mitochondrial fusion, which is essential for maintaining a healthy mitochondrial network. amegroups.orgresearchgate.netcell-stress.comresearchgate.netcell-stress.com While direct evidence linking NACA to OPA1-mediated mitochondrial quality control is still scarce, the broader class of thiol-containing antioxidants, like N-Acetylcysteine (NAC), has been shown to influence these pathways. amegroups.orgnih.gov Given NACA's structural and functional similarities to NAC, it is hypothesized that NACA may also play a role in promoting mitochondrial fusion and quality control, thereby protecting cells from stress-induced mitochondrial fragmentation and dysfunction. However, further specific investigations are required to confirm this.

Effects on Apoptosis Pathways in the Context of Mitochondrial Dysfunction

The effects of N-Acetylcysteamide on apoptosis pathways, particularly in the context of mitochondrial dysfunction, are not yet extensively documented. Mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria into the cytosol. plos.org This release is often precipitated by the loss of mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore. By preserving mitochondrial bioenergetics and the integrity of mitochondrial complexes, NACA likely mitigates the upstream signals that lead to the initiation of apoptosis. nih.govnih.gov However, direct studies examining the effect of NACA on key apoptotic proteins such as Bax, Bcl-2, and caspases in the setting of mitochondrial dysfunction are needed to fully understand its anti-apoptotic mechanisms.

Anti-Inflammatory Mechanisms in Cellular and Animal Models

The anti-inflammatory properties of N-Acetylcysteamide are an area of active investigation. While the direct anti-inflammatory mechanisms of NACA are still being elucidated, its precursor role for glutathione suggests an indirect anti-inflammatory effect through the quenching of reactive oxygen species, which are known to be pro-inflammatory signaling molecules. nih.gov Inflammation is a key component of the secondary injury cascade in conditions like spinal cord injury, and the observed neuroprotective effects of NACA are likely, in part, attributable to a dampening of the inflammatory response. nih.govnih.gov Research on the related compound N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) has shown direct inhibitory effects on macrophage differentiation, activation, and cytokine release, providing a potential framework for investigating similar direct anti-inflammatory actions of NACA. nih.gov However, more specific studies on NACA's interaction with inflammatory cells and signaling pathways are warranted.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

N-Acetylcysteineamide has demonstrated significant potential in modulating the inflammatory response by inhibiting the production of key pro-inflammatory cytokines. Research indicates that NACA can suppress the release of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.combrieflands.comnih.govnih.gov

In a study involving newborn pigs subjected to perinatal asphyxia, treatment with NACA resulted in a significant reduction in the protein concentration of IL-1β in the cortex compared to a placebo group. nih.gov Furthermore, the NACA-treated group showed a more pronounced decrease in plasma TNF-α levels within the first 30 minutes following the hypoxic event. nih.gov These findings suggest a pivotal role for NACA in mitigating the inflammatory cascade initiated by hypoxic-ischemic events. nih.gov

The anti-inflammatory properties of the parent compound, NAC, are well-documented and provide a basis for understanding NACA's mechanisms. NAC has been shown to reduce the levels of IL-1β, IL-6, and TNF-α in various experimental models. mdpi.comnih.govmdpi.com For instance, in vitro studies have shown that NAC can decrease the secretion of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages and human fetal membranes. mdpi.comnih.gov The inhibition of these pro-inflammatory cytokines is often linked to the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. brieflands.comnih.gov

Table 1: Effect of N-Acetylcysteineamide on Pro-inflammatory Cytokines

Cytokine Effect Model System Reference
IL-1β Decreased protein concentration Cortex of newborn pigs after asphyxia nih.gov
TNF-α Reduced plasma levels Newborn pigs after asphyxia nih.gov
IL-6 Inhibition of release (inferred from NAC studies) Human fetal membranes nih.gov

Modulation of Matrix Metalloproteinase (MMP) Activity

N-Acetylcysteineamide has been shown to modulate the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. nih.gov Dysregulation of MMP activity is implicated in various pathological processes, including neuroinflammation and tissue damage.

In a mouse model of experimental autoimmune encephalomyelitis, oral administration of NACA was found to reduce MMP-9 activity. nih.gov This inhibition of MMP-9 is thought to be a consequence of NACA's ability to scavenge reactive oxygen species (ROS), which in turn prevents the activation of stress-activated protein kinases like JNK and p38 that induce MMP expression. nih.gov

Studies on the parent compound, NAC, further support this mechanism. NAC has been shown to suppress the activity of both MMP-9 and MMP-2 in in vitro and in vivo models. mdpi.comcellphysiolbiochem.comnih.gov For example, in human corneal epithelial cells, NAC inhibited the secretion of MMP-9 in a dose-dependent manner. nih.govnih.gov The inhibitory effect of NAC on MMPs may also be direct, through the reduction of disulfide bonds essential for their enzymatic activity. nih.gov

Table 2: Modulation of Matrix Metalloproteinase Activity by N-Acetylcysteineamide

MMP Effect Model System Reference
MMP-9 Reduced activity Mouse model of experimental autoimmune encephalomyelitis nih.gov
MMP-2 Suppressed activity (based on NAC studies) In vitro and in vivo models mdpi.comcellphysiolbiochem.com

Regulation of Immune Receptor Expression (e.g., Toll-like Receptor 2, Lymphocyte-activation Gene 3)

N-Acetylcysteineamide can influence the expression of crucial immune receptors, thereby modulating immune cell responses. Specifically, it has been shown to alter the expression of Toll-like Receptor 2 (TLR2) and Lymphocyte-activation Gene 3 (LAG3). nih.gov

In a cellular model of Parkinson's disease, treatment with NAC, the precursor to NACA, led to a decrease in the expression of TLR2. nih.gov TLR2 is an immune receptor that recognizes extracellular alpha-synuclein, a protein implicated in Parkinson's disease pathology, and its activation contributes to neuroinflammation. nih.gov Conversely, NAC treatment increased the transcription of the LAG3 receptor, an immune checkpoint receptor that may play a role in regulating the "prion-like" spread of alpha-synuclein. nih.gov

Further research has demonstrated that NAC can inhibit the gene expression of TLR2 and TLR4 in the liver and lung following ischemia-reperfusion injury in mice. nih.gov This inhibition is associated with a reduction in TNF-alpha induction, suggesting that NACA's antioxidant properties play a role in mitigating the inflammatory response mediated by these receptors. nih.gov Studies have also shown that supplementation with NAC can lead to higher expression of TLR-2 in Pacific white shrimp, suggesting its immune-boosting effects in certain contexts. plos.org

Table 3: Regulation of Immune Receptor Expression by N-Acetylcysteineamide

Receptor Effect Model System Reference
Toll-like Receptor 2 (TLR2) Decreased expression Cellular model of Parkinson's disease (NAC study) nih.gov
Lymphocyte-activation Gene 3 (LAG3) Increased transcription Cellular model of Parkinson's disease (NAC study) nih.gov

Neurotransmitter System Modulation

Impact on Glutamatergic Signaling Pathways (e.g., Metabotropic Glutamate (B1630785) Receptors, Cystine-Glutamate Antiporter)

N-Acetylcysteineamide exerts a significant influence on the glutamatergic system, a major excitatory neurotransmitter system in the brain. nih.govnih.gov Its effects are primarily mediated through the modulation of metabotropic glutamate receptors (mGluRs) and the cystine-glutamate antiporter (system xc-). huji.ac.ilnih.govfrontiersin.org

NACA's precursor, NAC, acts as a cysteine prodrug, which indirectly activates the cystine-glutamate antiporter. nih.govresearchgate.net This antiporter exchanges extracellular cystine for intracellular glutamate, leading to an increase in extracellular glutamate levels. nih.govnih.gov This non-synaptic glutamate can then activate presynaptic mGluR2/3 receptors, which in turn inhibits the vesicular release of glutamate, thereby restoring glutamate homeostasis. huji.ac.ilnih.gov This mechanism is believed to be crucial for its therapeutic potential in conditions associated with altered glutamate transmission, such as substance use disorders. nih.gov

Furthermore, NAC has been shown to modulate the activity of group I mGluRs. plos.orgnih.gov Studies have demonstrated that NAC can protect against apoptosis by modulating group I mGluR-mediated activities, suggesting a role in both neuroprotection and the mitigation of neurotoxicity. plos.orgnih.gov By influencing these critical signaling pathways, NACA can help to regulate synaptic excitability and protect against glutamate-induced neurotoxicity. mdpi.com

Table 4: Impact of N-Acetylcysteineamide on Glutamatergic Signaling

Pathway/Receptor Effect Mechanism Reference
Cystine-Glutamate Antiporter (System xc-) Indirect activation Provides cysteine for exchange with glutamate nih.govresearchgate.net
Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Enhanced endogenous activation Increased extracellular glutamate stimulates presynaptic mGluR2/3 huji.ac.ilnih.govfrontiersin.org
Group I Metabotropic Glutamate Receptors (Group I mGlus) Modulation of activity Protects against apoptosis plos.orgnih.gov

Emerging Mechanistic Insights

Conversion into Hydrogen Sulfide (B99878) and Sulfane Sulfur Species

Recent research has unveiled a novel mechanism of action for N-Acetylcysteineamide's precursor, NAC, involving its conversion into hydrogen sulfide (H₂S) and sulfane sulfur species. nih.govconsensus.appresearchgate.net This pathway offers a new perspective on the compound's potent antioxidant and cytoprotective effects.

It is now understood that NAC-derived cysteine can be desulfurated to produce H₂S, which is subsequently oxidized to form sulfane sulfur species, primarily within the mitochondria. nih.gov These sulfane sulfur species, which include hydropersulfides, are highly reactive and effective radical scavengers. researchgate.net They are believed to be key mediators of the immediate antioxidative and cytoprotective effects previously attributed solely to NAC or its role as a glutathione precursor. consensus.appresearchgate.net

This conversion to H₂S and sulfane sulfur species provides a more comprehensive explanation for the broad-spectrum antioxidant activity of NACA, as these molecules can directly neutralize reactive oxygen species and protect proteins from irreversible oxidative damage. researchgate.netnih.gov This emerging insight highlights a crucial and previously underappreciated aspect of NACA's pharmacology.

Preclinical Research Applications and Findings in Non Human Models

Attenuation of Oxidative Stress and Inflammation in Organ Systems

Hepatic Stress Models (e.g., Nonalcoholic Fatty Liver Disease)

Research into the specific applications of N-Acetylcysteinamide (NACA) in hepatic stress models, such as nonalcoholic fatty liver disease (NAFLD), is less extensive compared to its parent compound, N-Acetylcysteine (NAC). This compound is an amide derivative of NAC, developed with the aim of enhancing lipophilicity and optimizing pharmacokinetic properties mdpi.com. It has been reported to exhibit high bioavailability, approximately 60%, and is generally assumed to be metabolized into NAC in the body mdpi.com.

While direct preclinical studies detailing this compound's effects on specific hepatic stress markers like liver enzymes (e.g., ALT, AST), lipid accumulation, or inflammatory cytokines in NAFLD models are not prominently featured in the available literature, its known cellular mechanisms suggest potential. This compound has demonstrated the capacity to restore basal levels of glutathione (B108866) (GSH) in erythrocytes and cultured cells that have been subjected to oxidative stress mdpi.com. Glutathione is a critical endogenous antioxidant, and its depletion is a hallmark of various hepatic stress conditions, including NAFLD nih.govmdpi.comnih.gov. By potentially increasing intracellular GSH levels, this compound could, by extension of NAC's known actions, contribute to mitigating oxidative damage within hepatocytes. However, the direct translation of these cellular effects to specific improvements in hepatic disease models requires further dedicated investigation for this compound itself.

Due to the limited direct research findings specifically for this compound in hepatic stress models, a data table detailing quantitative results for this subsection cannot be generated at this time. The majority of preclinical research in this area focuses on N-Acetylcysteine.

Renal Failure Models (e.g., Chronic Kidney Disease)

Preclinical investigations specifically focusing on this compound (NACA) in the context of renal failure or chronic kidney disease (CKD) are not extensively documented in the provided search results. The available literature primarily details the effects of N-Acetylcysteine (NAC) in various disease models, including those impacting kidney function.

This compound is recognized as a derivative of NAC, engineered to improve its lipophilicity and pharmacokinetic profile, leading to higher bioavailability mdpi.com. It is understood that NACA is likely metabolized to NAC, thereby exerting its biological effects, which may include antioxidant and cytoprotective actions relevant to kidney health mdpi.com. NAC itself has been explored for its potential benefits in models of kidney injury, often related to its ability to replenish glutathione stores and combat oxidative stress, which are implicated in the pathogenesis of chronic kidney disease and acute kidney injury nih.govmdpi.comnih.gov.

However, direct research findings or quantitative data specifically for this compound in preclinical renal failure or chronic kidney disease models are not sufficiently detailed in the retrieved information to populate a data table or provide specific research findings for this compound in this context. The observed benefits in renal models are predominantly attributed to NAC.

Research Methodologies for N Acetylcysteinamide

Chemical Synthesis Strategies

The synthesis of N-Acetylcysteinamide in high purity and yield is critical for its evaluation as a therapeutic agent. Research has focused on developing efficient and scalable production methods.

The demand for effective, large-scale synthesis of this compound has led to the development of processes that can generate the compound with high chemical and enantiomeric purity. google.comgoogle.com One described method involves a multi-step process designed to achieve high yields without the need for chromatographic purification. This process begins with the conversion of cystine into L-cystine dimethylester dihydrochloride (B599025) using an alcohol and a chlorinating reagent. This intermediate is then combined with triethylamine (B128534) and acetic anhydride (B1165640) to form di-N-acetylcystine dimethylester. Subsequently, this product is mixed with ammonium (B1175870) hydroxide (B78521) to create di-N-acetylcystine amide, which is then reduced to the final this compound product using dithiothreitol (B142953) and triethylamine. google.com

Another established method involves treating N-acetyl-L-cysteine methyl ester with aqueous ammonium hydroxide. The resulting solution is concentrated, and ethanol (B145695) is added. The solution is concentrated again under reduced pressure to yield N-Acetylcysteine amide as a white crystalline solid. google.com

The synthesis of thiol-containing compounds like NACA can be approached through either multi-stage or single-batch (one-pot) processes.

Single-Batch Synthesis: In contrast, a single-batch or one-pot synthesis involves adding all reactants to a reactor at the outset, with the reaction proceeding through various stages without the isolation of intermediates. While literature on a single-batch process specifically for NACA is scarce, this methodology has been proposed as an efficient alternative for its precursor, NAC, to simplify production and increase yield. mdpi.comresearchgate.net The primary advantages of a single-batch process are reduced reaction time, lower cost, and less solvent waste. The challenge lies in optimizing conditions to ensure the reaction proceeds to completion with minimal side products, as intermediate purification is not performed.

Analytical Techniques for Quantification and Characterization in Research Matrices

Accurate quantification of NACA in biological and pharmaceutical matrices is essential for pharmacokinetic and stability studies. Chromatographic methods are the primary tools used for this purpose.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of NACA and its parent compound, NAC. The stability of the thiol group is a critical challenge, as it can readily oxidize. Therefore, analytical methods are often designed to be "stability-indicating." insights.bio

Methods often employ a C18 column and an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water containing an acid like trifluoroacetic acid (TFA), to ensure the stability of the thiol moieties. insights.bioetsu.edu Detection is typically performed using a UV detector at a wavelength around 212 nm. insights.bioetsu.edu To prevent oxidation during sample preparation, various reducing agents and stabilizers such as dithiothreitol (DTT), tris(2-carboxyethyl) phosphine (B1218219) (TCEP), or the adjustment of pH with citric acid may be employed. pcdn.co

Table 1: Example of RP-HPLC Method Parameters for Thiol Analysis
ParameterConditionReference
Column C18 (e.g., YMC-Pack Pro C18, Agilent Eclipse XDB-C18) insights.bioetsu.edu
Mobile Phase Acetonitrile and water (e.g., 4:96 or 10:90 v/v) with 0.1% Trifluoroacetic Acid (TFA) insights.bioetsu.edu
Flow Rate 0.5 - 1.0 mL/min insights.bioetsu.edu
Detection UV at 212 nm insights.bio
Temperature 25 °C - 50 °C insights.bioetsu.edu
Injection Volume 10 - 20 µL insights.bioetsu.edu

For more sensitive and specific quantification, particularly in complex biological matrices like plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov These methods are crucial for pharmacokinetic studies, allowing for the simultaneous measurement of NACA and its primary metabolite, NAC. nih.gov

A significant challenge in analyzing NACA in biological samples is the instability of its free thiol group. To address this, samples are often treated with a derivatizing agent at the time of collection to trap and stabilize the thiol. For instance, 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) has been used to convert free thiols into stable 1-methylpyridinyl thioether derivatives. nih.gov Another approach introduced 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole (B1623343) (MPOZ) for thiol stabilization. nih.gov

LC-MS/MS methods for NACA have been validated for high specificity, linearity, accuracy, and precision. nih.govnih.gov One validated method for human plasma demonstrated a quantification range from 50 ng/mL to 50 μg/mL from a small plasma sample. nih.gov Another validated LC-MS/MS method for chicken plasma showed high accuracy and recovery, with defined limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: Validation Data for an LC-MS/MS Method for NACA in Chicken Plasma
ParameterValue/RangeReference
Linearity (r²) 0.9899 - 0.9987 nih.gov
Limit of Detection (LOD) 0.093 - 0.76 µg/mL nih.gov
Limit of Quantification (LOQ) 0.28 - 2.30 µg/mL nih.gov
Accuracy (%) 97.35% - 112.14% nih.gov
Recovery (%) 92.45% - 105.52% nih.gov
Intra-day Precision (%CV) ≤ 8.57% nih.gov
Inter-day Precision (%CV) ≤ 10.69% nih.gov

Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural characterization of this compound (NACA). These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure, including the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound. While specific spectra for NACA are not widely published, the principles can be understood by comparing it to its well-studied precursor, N-Acetylcysteine (NAC). In ¹H NMR analysis of NAC, distinct signals corresponding to its different protons are observed. For instance, studies using deuterium (B1214612) oxide (D₂O) as a solvent report signals for the proton on the α-carbon (CH), the methylene (B1212753) protons adjacent to the sulfur atom (CH₂S), and the methyl protons of the acetyl group (CH₃). mdpi.comopensciencepublications.com

For this compound, the NMR spectrum would show characteristic differences. The signal for the acidic proton of the carboxylic acid group found in NAC would be absent. In its place, new signals corresponding to the two protons of the primary amide (-CONH₂) group would appear. The chemical shifts of the neighboring α-carbon and methylene protons would also be slightly different due to the change from a carboxylic acid to an amide functional group.

Table 1: Comparison of Expected ¹H NMR Signals for NAC and this compound (NACA) Data for NAC is illustrative and based on published values. Data for NACA is a theoretical expectation.

Proton GroupTypical Chemical Shift (δ) for NAC (in D₂O)Expected Chemical Shift/Signal for NACA
-CH₃ (Acetyl)~1.98-2.09 ppmSimilar shift, ~2.0 ppm
-CH₂-SH (Methylene)~2.8-3.0 ppmSimilar shift, possibly slightly downfield
α-CH~4.5-4.6 ppmSimilar shift, possibly slightly downfield
-COOH (Carboxyl)Present (often exchanged in D₂O)Absent
-CONH₂ (Amide)AbsentPresent, two distinct proton signals expected

Similarly, ¹³C NMR spectroscopy would confirm the carbon skeleton, showing distinct signals for the carbonyl carbon, the α-carbon, the methylene carbon, and the methyl carbon.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the various functional groups within the this compound molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency. In the parent compound NAC, FT-IR spectra show strong characteristic absorption bands for the N-H bond, the S-H bond (thiol), and the C=O bond of both the amide and the carboxylic acid. mdpi.comresearchgate.net

For this compound, the FT-IR spectrum would be distinct. The broad O-H stretching band characteristic of a carboxylic acid (~2500-3300 cm⁻¹) would be absent. Instead, the spectrum would be dominated by peaks corresponding to the primary amide group, including N-H stretching vibrations (typically two bands in the 3100-3500 cm⁻¹ region) and the C=O stretching (Amide I band) around 1630-1695 cm⁻¹. The S-H stretching peak, a key feature for its antioxidant function, would remain present, typically around 2550 cm⁻¹.

Table 2: Key FT-IR Absorption Bands for Functional Groups in this compound Frequency ranges are typical for the specified functional groups.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
N-H (Primary Amide)Stretch3100 - 3500 (typically two bands)
C-H (Alkyl)Stretch2850 - 3000
S-H (Thiol)Stretch2550 - 2600 (weak)
C=O (Amide I Band)Stretch1630 - 1695
N-H (Amide II Band)Bend1550 - 1640

Elemental Analysis

Elemental analysis is a crucial technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₅H₁₀N₂O₂S), this analysis provides experimental validation of its atomic composition. The experimentally measured percentages of carbon, hydrogen, nitrogen, and sulfur are compared against the theoretically calculated values. A close match between the experimental and theoretical values confirms the purity and elemental composition of the sample.

Table 3: Theoretical Elemental Composition of this compound (C₅H₁₀N₂O₂S)

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.011560.05536.56%
Hydrogen (H)1.0081010.0806.14%
Nitrogen (N)14.007228.01417.06%
Oxygen (O)15.999231.99819.49%
Sulfur (S)32.06132.06019.53%
Total 164.207 100.00%

Flow Cytometry for Intracellular Oxidation Assessment

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass one-by-one through a laser beam. In the context of this compound research, it is employed to quantify its antioxidant effects within cells.

The methodology often involves loading cells with an oxidant-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the molecule as 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Research has shown that this compound can inhibit intracellular oxidation. In one study using human red blood cells, flow cytometry was used to demonstrate that NACA (referred to in the study as AD4) effectively inhibited the tert-butylhydroxyperoxide-induced oxidation of DCFH to DCF. This indicates that NACA can readily cross the cell membrane and exert its antioxidant effects by neutralizing intracellular ROS. This method allows for the rapid analysis of thousands of cells, providing statistically robust data on the protective effects of the compound against oxidative stress.

Sample Preparation and Stability Considerations for Research Analysis

Proper sample preparation and an understanding of compound stability are critical for obtaining accurate and reproducible results in the analysis of this compound. The primary concern is the chemical stability of the thiol group.

Prevention of Oxidation in Solutions

The thiol (-SH) group in this compound is susceptible to oxidation, particularly in solution when exposed to air (oxygen). This oxidation process leads to the formation of a disulfide dimer, N,N'-diacetylcystinamide. The formation of this dimer reduces the concentration of the active monomeric compound and can interfere with analytical measurements.

Several strategies are employed to prevent or minimize this oxidative degradation:

Use of Deoxygenated Solvents: Preparing solutions with water or buffers that have been deoxygenated (e.g., by sparging with nitrogen or argon gas) can significantly reduce the rate of oxidation.

Addition of Chelating Agents: Trace metal ions (such as copper and iron) can catalyze the oxidation of thiols. The addition of a chelating agent like disodium (B8443419) edetate (EDTA) at a low concentration can sequester these metal ions, thereby inhibiting the catalytic oxidation pathway.

pH Control: The rate of thiol oxidation is pH-dependent. While specific data for NACA is limited, related thiols are often more stable in acidic solutions. Buffering the solution to an appropriate pH is a key consideration for stability.

Temperature and Light: Storing NACA solutions at reduced temperatures (e.g., 2-8 °C) and protecting them from light can slow down the degradation process. For long-term storage, freezing or lyophilization of the compound in solid form is preferred.

By implementing these precautions, researchers can ensure the integrity of this compound samples, leading to more reliable experimental outcomes.

Future Directions and Emerging Avenues in N Acetylcysteinamide Research

Elucidation of Oxidative Stress-Independent Mechanisms of Action

While the antioxidant effects of N-Acetylcysteine (NAC) and its derivatives are well-documented, there is a growing body of evidence suggesting that their therapeutic efficacy is not solely dependent on the scavenging of reactive oxygen species. Future research on NACA is poised to delve deeper into these oxidative stress-independent pathways.

One of the most significant of these is the modulation of inflammatory signaling cascades. NAC has been shown to exert potent anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.comresearchgate.net This inhibition can occur through various mechanisms, including direct effects on IκB kinases. nih.gov By suppressing NF-κB, NAC can reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. researchgate.net Preliminary evidence suggests that NACA also regulates the activation of NF-κB and hypoxia-inducible factor-1α (HIF-1α), indicating a shared anti-inflammatory mechanism with its parent compound. Further investigation is needed to fully characterize the specific interactions of NACA with the components of the NF-κB signaling pathway.

Another critical area of exploration is the modulation of glutamatergic neurotransmission. NAC has been shown to influence glutamate (B1630785) homeostasis, which is crucial for normal brain function and is often dysregulated in neurological and psychiatric disorders. researchgate.net It can modulate the activity of the cystine-glutamate antiporter, thereby affecting extracellular glutamate levels and influencing synaptic plasticity. nih.govmdpi.com Given NACA's enhanced ability to cross the blood-brain barrier, its impact on glutamate signaling in the central nervous system is a particularly promising avenue for future research.

Furthermore, the influence of NACA on other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, warrants deeper investigation. NAC has been observed to inhibit the phosphorylation of ERK½ and JNK, key components of the MAPK pathway, which are involved in cell proliferation and differentiation. nih.gov Understanding how NACA interacts with these fundamental cellular signaling networks, independent of its antioxidant capacity, will be crucial for unlocking its full therapeutic potential.

Table 1: Investigated Oxidative Stress-Independent Mechanisms of N-Acetylcysteine (NAC) and N-Acetylcysteinamide (NACA)

Mechanism Compound Key Findings Potential Therapeutic Implications
Inhibition of NF-κB Signaling NAC & NACA Suppresses the activation of the NF-κB transcription factor, leading to reduced production of pro-inflammatory cytokines. mdpi.comresearchgate.net Treatment of inflammatory and autoimmune diseases.
Modulation of Glutamate Homeostasis NAC Influences the cystine-glutamate antiporter, affecting synaptic transmission and plasticity. nih.govmdpi.com Management of neurological and psychiatric disorders with glutamatergic dysregulation.
Inhibition of MAPK Signaling NAC Inhibits the phosphorylation of key kinases in the MAPK pathway, such as ERK½ and JNK. nih.gov Potential applications in diseases characterized by abnormal cell proliferation.
Activation of Nrf2-ARE Pathway NACA Promotes the activation of the Nrf2-antioxidant response element (ARE) signaling pathway, which has anti-inflammatory effects. Neuroprotection in conditions like traumatic brain injury. nih.gov

Development and Application of Advanced Preclinical Models

To bridge the gap between preclinical findings and clinical applications, the development and utilization of more sophisticated and human-relevant disease models are paramount. The limitations of traditional cell culture and animal models necessitate a move towards technologies that can better predict human responses.

Organoid technology represents a significant leap forward in this regard. Patient-derived organoids, which are three-dimensional, self-organizing structures grown from a patient's own cells, can recapitulate the complex architecture and cellular heterogeneity of human organs. nih.govnih.govmdpi.com These "mini-organs" in a dish offer an unprecedented opportunity to study the effects of NACA on human tissues in a personalized manner. For instance, brain organoids could be used to model neurodegenerative diseases and assess the neuroprotective effects of NACA on patient-specific genetic backgrounds. mdpi.com

Humanized mouse models provide another powerful platform for preclinical NACA research. These are immunodeficient mice engrafted with human cells or tissues, creating a model with a humanized immune system or other specific human cellular components. mdpi.com For neurodegenerative diseases, humanized mice could be invaluable for studying the interaction between NACA, the human immune system, and neuronal cells, providing insights that are not possible in conventional mouse models.

The advent of CRISPR-based gene editing technology offers the ability to create highly specific and targeted disease models. nih.govfrontiersin.orgsciencedaily.com By introducing disease-specific mutations into cells or animals, researchers can create models that accurately reflect the genetic basis of human diseases. These CRISPR-edited models can then be used to investigate the efficacy of NACA in correcting or mitigating the effects of these specific genetic defects.

The application of these advanced preclinical models will be instrumental in elucidating the precise mechanisms of NACA in various disease contexts and in identifying patient populations that are most likely to benefit from NACA therapy.

Table 2: Advanced Preclinical Models and Their Potential Applications in this compound (NACA) Research

Model Type Description Potential Applications for NACA Research
Patient-Derived Organoids 3D self-organizing structures grown from patient cells, mimicking the architecture and function of human organs. nih.govnih.govmdpi.com Studying the effects of NACA on human tissues with patient-specific genetic backgrounds, particularly in neurological disorders.
Humanized Mouse Models Immunodeficient mice engrafted with human cells or tissues, creating a model with humanized components. mdpi.com Investigating the interplay between NACA, the human immune system, and disease pathology in a living system.
CRISPR-Based Disease Models Genetically engineered models with specific disease-causing mutations created using CRISPR technology. nih.govfrontiersin.orgsciencedaily.com Assessing the efficacy of NACA in correcting or mitigating the effects of specific genetic defects underlying various diseases.

Integration of Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To unravel the complex and multifaceted effects of NACA, a shift from a reductionist to a holistic, systems-level approach is necessary. Systems biology, which integrates computational and mathematical modeling with experimental data, offers a powerful framework for understanding the intricate network of interactions within a biological system. researchgate.netsemanticscholar.org By employing a suite of "omics" technologies, researchers can generate vast datasets that provide a comprehensive snapshot of the molecular changes induced by NACA.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how NACA alters gene expression patterns. frontiersin.orgnih.gov This can help identify the signaling pathways and cellular processes that are most significantly affected by the compound.

Proteomics , the large-scale study of proteins, can provide insights into how NACA influences protein expression, post-translational modifications, and protein-protein interactions. This is crucial for understanding the functional consequences of the changes in gene expression observed in transcriptomic studies.

Metabolomics , the study of the complete set of small-molecule metabolites, can elucidate the impact of NACA on cellular metabolism. nih.govnih.govmdpi.com This can reveal how NACA affects energy production, nutrient utilization, and the synthesis of essential biomolecules.

Lipidomics , a sub-field of metabolomics, focuses specifically on the analysis of the entire lipid profile. Given the role of lipids in cell signaling, membrane structure, and energy storage, understanding how NACA modulates the lipidome could uncover novel mechanisms of action. nih.gov

By integrating data from these various omics platforms, researchers can construct detailed molecular maps of NACA's effects. nih.govresearchgate.net This integrative multi-omics approach will not only provide a more complete understanding of its mechanisms of action but also facilitate the identification of novel biomarkers for predicting therapeutic response and for monitoring the efficacy of NACA treatment in clinical settings.

Table 3: Systems Biology and Omics Approaches for this compound (NACA) Research

Omics Approach Description Potential Insights for NACA Research
Transcriptomics Comprehensive analysis of all RNA transcripts in a cell or organism. frontiersin.orgnih.gov Identification of genes and signaling pathways whose expression is altered by NACA.
Proteomics Large-scale study of the entire set of proteins, including their expression, modifications, and interactions. Understanding the functional consequences of NACA-induced changes in gene expression at the protein level.
Metabolomics Systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.govnih.govmdpi.com Elucidation of the effects of NACA on cellular metabolism and bioenergetics.
Lipidomics Comprehensive analysis of the complete lipid profile of a biological system. nih.gov Uncovering the role of NACA in modulating lipid signaling and metabolism.
Integrative Multi-Omics Analysis Integration of data from multiple omics platforms to build a comprehensive model of a biological system. nih.govresearchgate.net Construction of a holistic view of NACA's mechanism of action and identification of novel biomarkers.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Acetylcysteinamide (CAS 10061-64-0) that influence its stability in experimental solutions?

  • Methodological Answer : Stability assessments should include pH-dependent solubility tests (e.g., in buffers ranging from pH 2–10) and thermal stability analysis via differential scanning calorimetry (DSC). Structural confirmation via NMR (¹H/¹³C) and mass spectrometry is critical to verify purity, as thiol groups (evident in its molecular formula C₅H₁₀N₂O₂S) are prone to oxidation . For long-term storage, lyophilization under inert gas (e.g., argon) is recommended to prevent disulfide formation. Experimental protocols should align with IUPAC guidelines for compound characterization .

Q. How can researchers optimize synthesis protocols for this compound to ensure high yield and reproducibility?

  • Methodological Answer : Synthesis routes should prioritize protecting-group strategies for the thiol (-SH) moiety during amidation. For example, using tert-butylthiol protection followed by deprotection with trifluoroacetic acid. Reaction progress can be monitored via thin-layer chromatography (TLC) with ninhydrin staining for free amine detection . Yield optimization requires kinetic studies under varying temperatures (25–60°C) and solvent polarities (e.g., DMF vs. methanol). Post-synthesis purification via reverse-phase HPLC with UV detection at 220 nm ensures removal of acetylated byproducts .

Q. What validated assays are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is optimal. Sample preparation should include derivatization with iodoacetamide to stabilize the thiol group, followed by solid-phase extraction (SPE) using C18 cartridges to reduce matrix interference . Calibration curves must account for intraday variability (<15% RSD) and limit of detection (LOD) below 1 ng/mL for pharmacokinetic studies .

Advanced Research Questions

Q. How can contradictory findings on this compound’s antioxidant efficacy in neuronal vs. hepatic cell models be resolved?

  • Methodological Answer : Discrepancies may arise from cell-specific redox environments (e.g., glutathione levels) or differential uptake kinetics. Researchers should:

  • Conduct dose-response studies (0.1–10 mM) under standardized hypoxia/reoxygenation conditions.
  • Measure intracellular thiol concentrations via Ellman’s assay alongside ROS detection (e.g., DCFH-DA probes).
  • Use siRNA knockdown of antioxidant enzymes (e.g., glutathione peroxidase) to isolate this compound’s direct effects . Meta-analysis of raw data from prior studies (e.g., using PRISMA guidelines) can identify confounding variables like cell passage number or serum-free media conditions .

Q. What experimental designs are recommended to elucidate this compound’s mechanism of action in protein disulfide bond regulation?

  • Methodological Answer : Employ redox proteomics with isotope-coded affinity tags (ICAT) to identify target proteins undergoing thiol-disulfide exchange. Comparative studies using this compound vs. its methylated analog (blocking thiol reactivity) can differentiate specific vs. nonspecific effects. Real-time assays using roGFP2-Orp1 biosensors in live cells quantify compartment-specific redox changes . For in vitro validation, X-ray crystallography of protein-N-Acetylcysteinamide complexes resolves binding motifs .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity in preclinical studies?

  • Methodological Answer : Implement quality control (QC) protocols including:

  • High-resolution mass spectrometry (HRMS) for purity verification (>98%).
  • Accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines.
  • Biological standardization using a reference EC50 value in a cell-based antioxidant assay (e.g., inhibition of H₂O₂-induced apoptosis). Statistical approaches like ANOVA with post hoc Tukey tests identify significant batch effects, requiring exclusion of outliers .

Methodological Resources

  • Data Interpretation : Apply Bradford-Hill criteria to assess causality in observed effects .
  • Ethical Compliance : For in vivo studies, include sham controls and power analysis to minimize animal use .
  • Reporting Standards : Follow STREGA guidelines for genetic studies or ARRIVE 2.0 for preclinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.